![molecular formula C13H11ClINOS B14220254 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline CAS No. 823802-41-1](/img/structure/B14220254.png)
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is an organic compound with the molecular formula C13H11ClINOS It is characterized by the presence of a chloro and iodo substituent on a phenyl ring, a sulfanyl group, and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.
Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the sulfanyl group.
Amination: Introduction of the methoxyaniline moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Bromo-2-iodophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-fluorophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-iodophenyl)sulfanyl]-4-methoxyaniline
Uniqueness
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is unique due to the specific combination of chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyaniline moiety also contributes to its distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
823802-41-1 |
|---|---|
Molekularformel |
C13H11ClINOS |
Molekulargewicht |
391.66 g/mol |
IUPAC-Name |
2-(4-chloro-2-iodophenyl)sulfanyl-6-methoxyaniline |
InChI |
InChI=1S/C13H11ClINOS/c1-17-10-3-2-4-12(13(10)16)18-11-6-5-8(14)7-9(11)15/h2-7H,16H2,1H3 |
InChI-Schlüssel |
BYVOVZMLOBZNPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)SC2=C(C=C(C=C2)Cl)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
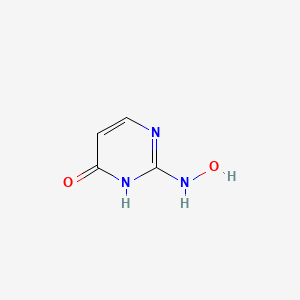
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
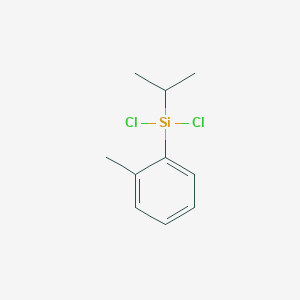

![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
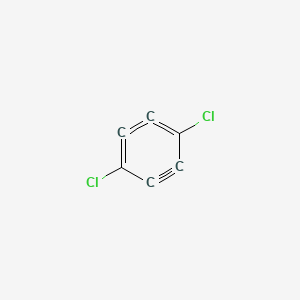
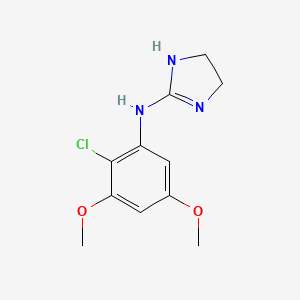
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

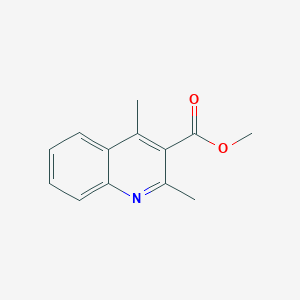
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)

